molecular formula C25H24N2O5 B610347 methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate

Cat. No.: B610347
M. Wt: 432.5 g/mol
InChI Key: LIFGURQFZLMSDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYD-106 involves the preparation of a pyrrolidinone core structure. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core is synthesized through a series of condensation reactions involving appropriate starting materials such as amines and carbonyl compounds.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired stereoselectivity and activity. This step may involve reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of PYD-106 follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

PYD-106 undergoes various chemical reactions, including:

    Oxidation: PYD-106 can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidinone core.

    Substitution: Substitution reactions can introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of PYD-106 with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

PYD-106 has a wide range of scientific research applications:

    Chemistry: PYD-106 is used as a tool compound to study the structure-activity relationships of NMDA receptors.

    Biology: It is used to investigate the role of GluN2C-containing NMDA receptors in neuronal signaling and synaptic plasticity.

    Medicine: PYD-106 is explored for its potential therapeutic applications in neurological disorders such as schizophrenia and Alzheimer’s disease.

    Industry: The compound is used in the development of new pharmacological agents targeting NMDA receptors.

Comparison with Similar Compounds

Similar Compounds

    PYD-107: Another pyrrolidinone derivative with similar modulatory effects on NMDA receptors.

    PYD-108: A compound with a different substitution pattern on the pyrrolidinone core, exhibiting distinct selectivity for NMDA receptor subtypes.

Uniqueness

PYD-106 is unique in its high selectivity for GluN2C-containing NMDA receptors, which distinguishes it from other pyrrolidinone derivatives. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Biological Activity

Overview

Methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate, often referred to as PYD-106, is a compound of significant interest due to its biological activity, particularly as a positive allosteric modulator of NMDA receptors. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a complex structure that includes a pyrrolidinone core and an indole moiety, which are critical for its biological activity.

PropertyDetails
Molecular FormulaC25H24N2O5
Molecular Weight420.47 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

PYD-106 acts primarily as a positive allosteric modulator of NMDA receptors containing the GluN2C subunit. Its mechanism involves:

  • Enhancement of Receptor Activity : PYD-106 increases the frequency and duration of channel openings in response to glutamate without significantly altering the binding affinity for glutamate or glycine.
  • Calcium Ion Flow : By modulating NMDA receptor activity, PYD-106 influences calcium ion influx, which is crucial for synaptic plasticity and memory functions.
  • Subunit Selectivity : The compound shows remarkable selectivity for GluN2C-containing NMDA receptors, with diminished effects on other subunits (GluN2A, GluN2B, and GluN2D).

Pharmacokinetics

The pharmacokinetic profile of PYD-106 indicates that it has favorable absorption characteristics when administered. The compound's interaction with NMDA receptors suggests potential implications for neurological conditions where these receptors are involved.

Neuroprotective Effects

Research has indicated that PYD-106 may offer neuroprotective benefits by enhancing synaptic transmission and plasticity:

  • Learning and Memory : By potentiating NMDA receptor activity, PYD-106 could improve cognitive functions such as learning and memory.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to PYD-106:

  • Cytotoxicity Against Cancer Cell Lines : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the indole or pyrrolidinone moieties could enhance this activity .
  • Mechanisms of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various biochemical pathways .

Study 1: Neuroprotective Effects in Animal Models

In a study examining the effects of PYD-106 on cognitive function in rodent models, researchers found that administration led to improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity correlating with increased NMDA receptor activity.

Study 2: Anticancer Efficacy

Another investigation assessed the cytotoxic effects of structurally related compounds on human glioblastoma cells. Results showed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity.

Properties

IUPAC Name

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFGURQFZLMSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate

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